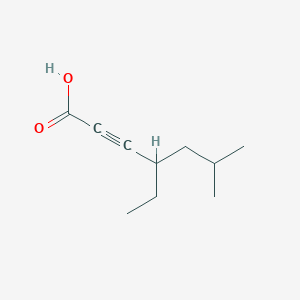
4-Ethyl-6-methylhept-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-6-methylhept-2-ynoic acid is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of both an alkyne and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-methylhept-2-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable alkyne precursor followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of an alkyl halide to introduce the ethyl and methyl groups. The final oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using transition metal catalysts such as palladium or nickel can be employed to facilitate the alkylation and oxidation steps. Continuous flow reactors and automated systems may also be used to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-6-methylhept-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Alcohols or amines in the presence of acid catalysts
Major Products
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alkenes or alkanes
Substitution: Formation of esters or amides
Applications De Recherche Scientifique
4-Ethyl-6-methylhept-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-6-methylhept-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Ethyl-6-methylhept-2-ynoic acid can be compared with other similar compounds such as:
4-Ethyl-6-methylhept-2-yn-1-ol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
4-Ethyl-6-methylhept-2-yn-1-amine: Similar structure but with an amine group instead of a carboxylic acid.
4-Ethyl-6-methylhept-2-yn-1-ester: Similar structure but with an ester group instead of a carboxylic acid.
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
4-ethyl-6-methylhept-2-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-4-9(7-8(2)3)5-6-10(11)12/h8-9H,4,7H2,1-3H3,(H,11,12) |
Clé InChI |
UULHMQRIHVGKNS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(C)C)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


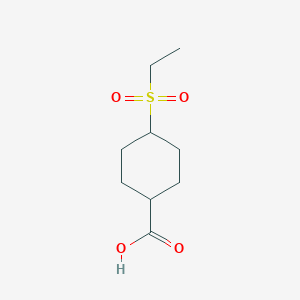
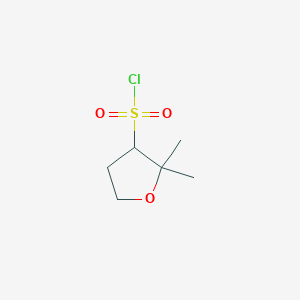
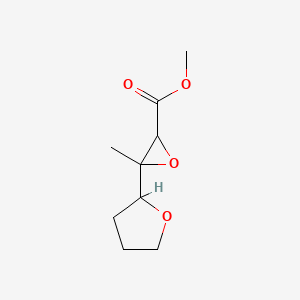
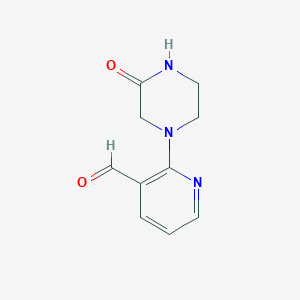

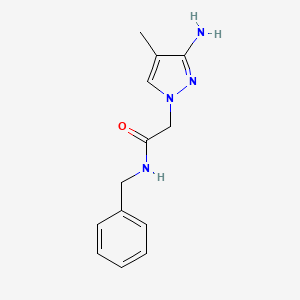


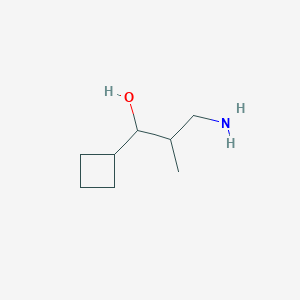

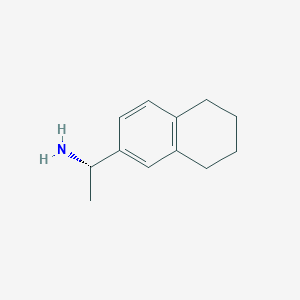
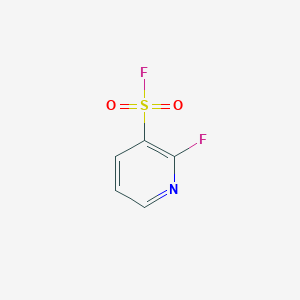
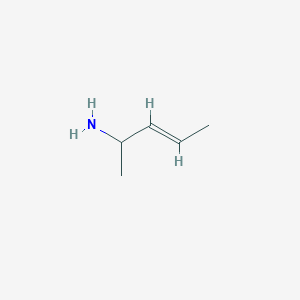
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)
